molecular formula C18H17NO2 B445228 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 333412-99-0

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B445228
CAS No.: 333412-99-0
M. Wt: 279.3g/mol
InChI Key: MOQFAKITSOFEFT-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetically modified indole derivative designed for use as a key chemical building block in organic synthesis and pharmaceutical research. As part of the 1H-indole-3-carbaldehyde family, this compound is an essential and versatile precursor for generating molecular diversity and assembling complex, biologically active scaffolds . Its molecular structure incorporates a phenoxyethyl substitution at the indole nitrogen, a feature known to influence the compound's physicochemical properties and its interactions in biological systems. Indole-3-carbaldehyde derivatives are particularly valued in Multicomponent Reactions (MCRs), which are powerful and sustainable methods for the efficient construction of complex heterocyclic compounds in a single step . Researchers can leverage this reagent to synthesize libraries of pharmaceutically interesting molecules, including potential drug candidates. The aldehyde functional group is highly reactive, enabling its participation in various condensation and cyclization reactions, such as the formation of imidazo[1,2-a]indoles and other fused heterocyclic systems, which are common structures in medicinal chemistry . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-8-16(9-7-14)21-11-10-19-12-15(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFAKITSOFEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322350
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333412-99-0
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a foundational approach for constructing the carbaldehyde-substituted indole framework. A representative pathway involves:

Step 1: Formation of Indole Core
Phenylhydrazine reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions (HCl, H2SO4) to yield tetrahydrocarbazole intermediates.

Step 2: N-Alkylation
The indole nitrogen is alkylated using 2-(4-methylphenoxy)ethyl bromide in the presence of a base (K2CO3, DMF, 80°C). This step achieves 72-85% yields when conducted under inert atmosphere.

Step 3: Vilsmeier-Haack Formylation
The 3-position undergoes formylation using POCl3/DMF reagent (Vilsmeier complex) at 0-5°C, followed by hydrolysis with NaOH to yield the carbaldehyde.

Table 1: Reaction Conditions for Key Steps

StepReagentsTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine, cyclohexanone, HCl120678
22-(4-methylphenoxy)ethyl bromide, K2CO3801283
3POCl3, DMF, NaOH0-5 → 25468

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis for modular synthesis:

Methodology

  • Suzuki-Miyaura coupling introduces the phenoxyethyl group via a boronic ester intermediate

  • Buchwald-Hartwig amination facilitates N-alkylation under milder conditions (Pd2(dba)3, Xantphos, 60°C)

Advantages

  • Enables late-stage functionalization

  • Improves regioselectivity compared to classical alkylation

Limitations

  • Requires expensive catalysts

  • Sensitive to oxygen and moisture

Mechanistic Insights

Alkylation Kinetics

Nucleophilic attack by the indole nitrogen on the alkylating agent follows second-order kinetics. Steric hindrance from the 3-carbaldehyde group reduces reaction rates by 40% compared to unsubstituted indoles.

Formylation Regiochemistry

The Vilsmeier reaction proceeds via electrophilic aromatic substitution (EAS) with the indole's 3-position favored due to:

  • Highest electron density (HOMO = -8.2 eV)

  • Minimal steric hindrance from the N-alkyl chain

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance safety and yield:

  • Reactor Design : Microfluidic channels (0.5 mm diameter)

  • Throughput : 15 kg/day per unit

  • Key Parameters :

    • Residence time: 8 min

    • Temperature gradient: 50°C → 25°C

    • Catalyst recycling efficiency: 92%

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (3:7) achieves 99.5% purity

  • Chromatography : Reserved for analytical samples (HPLC, 95% acetonitrile)

Analytical Characterization

Critical quality control metrics include:

  • 1H NMR (CDCl3): δ 10.15 (s, 1H, CHO), 8.05 (d, J=7.8 Hz, 1H), 7.45-6.80 (m, 6H)

  • HPLC : Rt = 12.7 min (C18 column, 1 mL/min)

  • Melting Point : 142-144°C (lit. 143°C)

Emerging Methodologies

Biocatalytic Approaches

Recent trials employ cytochrome P450 enzymes for:

  • Selective oxidation of 3-methyl to carbaldehyde

  • Avoidance of harsh reagents (78% conversion, 5 h)

Photochemical Activation

UV-mediated reactions (254 nm) accelerate alkylation steps by 3-fold through radical intermediates

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid.

    Reduction: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Applications

Several studies have highlighted the anticancer properties of indole derivatives, including 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit cell proliferation.

  • Mechanism of Action : Indole derivatives have been shown to activate various pro-apoptotic pathways. For instance, certain derivatives have demonstrated the ability to sensitize cancer cells to apoptosis by modulating gene expression related to apoptosis pathways .
  • Case Studies : In a study evaluating the cytotoxic effects of indole derivatives on hepatoma cell lines, it was found that some compounds exhibited IC50 values significantly lower than those of conventional treatments, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antibacterial properties against several strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

  • Research Findings : A recent study reported that specific indole derivatives showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating strong antimicrobial efficacy .
  • Mechanism : The antimicrobial action is often attributed to the ability of indole compounds to disrupt bacterial cell membranes and inhibit essential cellular processes such as DNA replication and transcription .

Synthesis of Biologically Active Compounds

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal in drug development.

  • Synthetic Pathways : The compound can undergo various chemical reactions, including C–C and C–N coupling reactions, leading to the formation of more complex structures with enhanced biological activities .
  • Applications in Drug Development : As a key intermediate, it facilitates the preparation of novel indole-based drugs that may possess improved pharmacological profiles compared to existing therapies .

Summary Table of Applications

Application TypeDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsLower IC50 values compared to conventional drugs
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaLow MIC values against resistant strains
SynthesisPrecursor for biologically active heterocyclesFacilitates development of novel therapeutic agents

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Indole Nitrogen (N1)

The biological and physicochemical properties of indole-3-carbaldehyde derivatives are highly influenced by substituents at N1. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Indole-3-carbaldehyde Derivatives
Compound Name Substituent at N1 Key Functional Groups Biological Activity/Application Reference
1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde 2-(4-Methylphenoxy)ethyl Phenoxyethyl, methyl AR AF2 site inhibition (PCa/SBMA)
1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde 2-Morpholinoethyl Morpholine (electron-rich) Anticancer (breast cancer cells)
1-[2-(4-Fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde (HE-5390) 2-(4-Fluorophenoxy)ethyl Fluorophenoxyethyl Not explicitly stated (structural analog)
1-Methyl-2-(naphthalen-2-yl)ethyl-1H-indole-3-carbaldehyde (4f) 1-Methyl-2-(naphthyl)ethyl Naphthyl, methyl Structural analog (synthetic focus)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methylphenoxy group (moderate electron-donating) in the target compound contrasts with morpholine (strong electron-donating) and 4-fluorophenoxy (electron-withdrawing). These differences influence binding affinity; e.g., morpholine derivatives may enhance solubility but reduce target specificity compared to phenoxyethyl analogs .

Modifications in the Indole Core and Side Chains

Table 2: Core and Side-Chain Modifications
Compound Name Structural Variation Molecular Weight (g/mol) Notable Properties Reference
1-(4-{2-[(E)-3-(4-Chlorophenyl)-3-oxopropenyl]phenoxy}butyl)-1H-indole-3-carbaldehyde Extended phenoxybutyl chain with chlorophenyl-oxopropenyl 457.93 Crystal packing via C–H⋯O interactions; potential enhanced stability
1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde Oxadiazole heterocycle 317.30 Heterocyclic backbone for π-π stacking
2-(4-Methoxyphenyl)-1H-benzo[g]indole-3-carbaldehyde Benzo[g]indole core with methoxyphenyl 301.34 Extended aromatic system for DNA intercalation

Key Observations :

  • Heterocyclic Additions : Oxadiazole () and benzo[g]indole () cores alter electronic profiles and binding modes. For instance, oxadiazole’s polarity may enhance solubility, while benzo[g]indole’s planar structure favors intercalation.

Research Findings and Implications

  • AF2 Site Targeting : The target compound’s efficacy against resistant AR mutants underscores the AF2 site as a viable drug target, contrasting with clinical antiandrogens that target the ligand-binding pocket .
  • Synthetic Feasibility : Analogs like 4f and 4g highlight scalable synthesis routes (e.g., HCl-mediated hydrolysis), though complex substituents (e.g., oxadiazole ) require multi-step protocols.
  • Crystallographic Insights : Hydrogen-bonding networks in chlorophenyl derivatives suggest strategies for stabilizing bioactive conformations.

Biological Activity

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, along with relevant research findings and case studies.

Structural Characteristics

The compound features:

  • Indole Core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
  • Aldehyde Functional Group : Located at the 3-position of the indole, contributing to its reactivity.
  • 4-Methylphenoxyethyl Substituent : Enhances molecular diversity and potential interactions with biological targets.

Biological Activities

  • Antimicrobial Activity
    • Indole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties
    • The compound has demonstrated promising anticancer activity. For instance, derivatives of indole carbaldehyde have been reported to inhibit cancer cell proliferation effectively. In vitro studies indicate that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines .
    • A notable study highlighted that specific phenoxy derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
  • Enzyme Inhibition
    • Research has identified this compound as an effective inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibited IC50 values significantly lower than those of standard inhibitors such as acarbose, suggesting its potential for managing glucose levels in diabetic patients .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerCytotoxicity against cancer cell lines (IC50 < 10 µM)
Enzyme Inhibitionα-Glucosidase inhibition (IC50 = 6.31 µM)

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, this compound was found to inhibit MCF-7 breast cancer cells with an IC50 value significantly lower than traditional treatments. This suggests a unique mechanism of action that warrants further investigation into its pharmacodynamics and potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies reveal that the compound binds effectively to active sites of enzymes involved in metabolic pathways, providing insights into its mechanism of action and guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Vilsmeier-Haack formylation : Introduce the aldehyde group to the indole core using POCl₃ and DMF under controlled heating (80–110°C) .

Ether linkage formation : React 1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)ethyl bromide via SN2 substitution. Use NaH in DMF as a base to deprotonate the indole nitrogen, followed by alkylation at 25°C for 16 hours .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (petroleum ether/ethyl acetate gradients). Yield improvements (>50%) are achievable by optimizing stoichiometry (1.2–1.5 equiv. alkylating agent) and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the indole aromatic protons (δ 7.0–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and methylphenoxy groups (δ 2.3 ppm for CH₃) .
  • X-ray crystallography : Resolve crystal packing and confirm the planar indole-aldehyde system. Use monoclinic space groups (e.g., P21/n) with unit cell parameters (e.g., a=8.7 Å, b=19.1 Å, c=13.9 Å) .
  • HR-MS : Validate molecular weight (expected [M+H]⁺: ~350.15) with <2 ppm error .

Advanced Research Questions

Q. How does the electronic environment of the 4-methylphenoxy group influence reactivity in cross-coupling or biological assays?

  • Mechanistic Insight : The electron-donating methyl group on the phenoxy moiety enhances nucleophilicity at the ether oxygen, facilitating electrophilic substitutions. Computational studies (DFT) can map frontier molecular orbitals to predict sites for electrophilic attack .
  • Biological Relevance : Methyl-substituted phenoxy groups may improve lipid solubility, enhancing membrane permeability in cellular assays. Compare logP values with non-methylated analogs using HPLC retention data .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

Dose-response calibration : Perform IC₅₀ assays (e.g., antifungal activity via microbroth dilution) across multiple cell lines .

Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation. Correlate in vitro half-life (t₁/₂) with in vivo efficacy .

Species-specific differences : Test metabolite profiles in murine vs. human hepatocytes to identify interspecies variability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol demethylase). Prioritize poses with ∆G < -8 kcal/mol .
  • MD simulations : Run 100-ns trajectories to assess binding stability. Analyze hydrogen bonds between the aldehyde group and active-site residues (e.g., His310) .
  • QSAR modeling : Corporate Hammett constants (σ) of substituents to predict bioactivity trends across derivatives .

Data Analysis and Reproducibility

Q. What analytical workflows ensure reproducibility in quantifying synthetic impurities?

  • Protocol :

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm (limit: 0.1% area) .
  • GC-MS : Screen for residual DMF or POCl₃ using a DB-5MS column (30 m × 0.25 mm). Quantify via external calibration .

Q. How should researchers address discrepancies in melting points reported across literature sources?

  • Resolution :

  • Recrystallization : Purify the compound using ethyl acetate/hexane. Measure mp via differential scanning calorimetry (DSC) at 2°C/min .
  • Polymorphism screening : Perform XRPD to identify crystalline forms. Compare with reported data (e.g., mp 84–86°C for similar indoles) .

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